5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Thioether Pharmacophore

This uniquely differentiated 2,5-disubstituted-1,3,4-oxadiazole combines a 4-(methylthio)benzyl substituent with a 5-bromofuran-2-carboxamide moiety. The thioether enables sulfur-mediated target interactions (H-bonding, metal coordination) absent in oxygen- or halogen-only analogs, while the bromine atom provides a versatile handle for late-stage Suzuki, Sonogashira, or Heck cross-coupling without de novo core synthesis. Ideal for probing methionine-rich binding pockets, developing multi-target-directed ligands, validating computational ADME models, and benchmarking Pd-catalyzed methodologies on heterocyclic scaffolds. Procure this compound to ensure experimental relevance and reproducible structure-activity data not achievable with generic oxadiazole analogs.

Molecular Formula C15H12BrN3O3S
Molecular Weight 394.24
CAS No. 1171660-96-0
Cat. No. B2818324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
CAS1171660-96-0
Molecular FormulaC15H12BrN3O3S
Molecular Weight394.24
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H12BrN3O3S/c1-23-10-4-2-9(3-5-10)8-13-18-19-15(22-13)17-14(20)11-6-7-12(16)21-11/h2-7H,8H2,1H3,(H,17,19,20)
InChIKeyKKAXGHVNGAGCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 1171660-96-0): Structural and Pharmacological Baseline for Procurement Decision-Making


5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 1171660-96-0) is a synthetic, heterocyclic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class [1]. Its structure integrates a 5-bromofuran-2-carboxamide moiety linked via an amide bond to a 1,3,4-oxadiazole ring, which bears a 4-(methylthio)benzyl substituent, resulting in a molecular formula of C15H12BrN3O3S and a molecular weight of 394.24 g/mol [2]. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, associated with diverse bioactivities including enzyme inhibition, anticancer, and antimicrobial effects [3]. This compound's specific substitution pattern—a bromine atom on the furan ring, a thioether-containing benzyl group, and the oxadiazole linker—creates a unique pharmacophoric profile that distinguishes it from other in-class candidates and necessitates evidence-based evaluation prior to procurement for research or screening applications.

Why 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazole derivatives without systematic evidence is scientifically unjustified and can undermine experimental outcomes [1]. The target compound's 4-(methylthio)benzyl substituent introduces a thioether functionality that can participate in sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination, or hydrophobic packing) not present in oxygen- or halogen-only analogs [2]. The 5-bromo substituent on the furan ring provides a specific electronic effect and a potential handle for further derivatization (e.g., Suzuki coupling), which is absent in the non-brominated or chloro-substituted variants [3]. Furthermore, the methylene bridge between the oxadiazole core and the 4-(methylthio)phenyl group confers conformational flexibility that can influence target binding kinetics, in contrast to directly linked aryl analogs. Below, quantitative or structurally anchored evidence is presented to support these differentiation points.

Quantitative Differentiation Guide: 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide vs. Closest Structural Analogs


Thioether Substituent on Benzyl Moiety: Sulfur-Specific Pharmacophoric Contribution vs. Non-Thioether Analog (N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide)

The target compound features a 4-(methylthio)benzyl substituent where the sulfur atom introduces a polarizable, hydrophobic pharmacophoric element with distinct electronic properties compared to oxygen analogs. In a structurally related series of 1,3,4-oxadiazole derivatives, replacement of a methylthio group with a methoxy group reduced the binding affinity by approximately 3- to 10-fold across multiple targets, attributed to differences in van der Waals interactions and hydrogen-bond acceptor capability [1]. The presence of the thioether in the target compound is therefore a meaningful structural determinant for target engagement that cannot be replicated by oxygen-based isosteres.

Medicinal Chemistry Structure-Activity Relationship Thioether Pharmacophore

5-Bromo Substituent on Furan Ring: Synthetic Versatility and Electronic Differentiation vs. Non-Brominated Analog (N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide)

The bromine atom at the 5-position of the furan ring serves as both an electron-withdrawing group that modulates the electronics of the carboxamide and a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. The non-brominated analog lacks this capability for downstream derivatization and may exhibit different metabolic stability profiles [2].

Synthetic Chemistry Cross-Coupling Handle Electronic Effect

Methylene Linker Between Oxadiazole and Phenyl Ring: Conformational Flexibility vs. Directly Linked Analog (5-bromo-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide)

The target compound contains a methylene (-CH2-) bridge between the oxadiazole and the 4-(methylthio)phenyl group, whereas the directly linked analog (CAS 1105204-61-2) has the phenyl ring attached directly to the oxadiazole. This structural difference introduces an additional rotatable bond (from 5 to 6 rotatable bonds) and alters the spatial positioning of the thioether group relative to the oxadiazole core [1]. In medicinal chemistry, subtle changes in linker length and flexibility can significantly impact binding kinetics (kon/koff rates) and target selectivity, even when static affinity appears similar [2].

Conformational Analysis Ligand Efficiency Binding Kinetics

Molecular Weight and Lipophilicity Distinction vs. 5-Chloro Analog (5-chloro-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide)

Replacement of bromine (MW = 79.9, atomic radius 114 pm) with chlorine (MW = 35.5, atomic radius 99 pm) at the furan 5-position reduces molecular weight by approximately 44 Da and alters the compound's overall lipophilicity (estimated ΔlogP ≈ -0.5 to -0.7 units) [1]. The brominated target compound is predicted to have higher logP, which may improve membrane permeability in cell-based assays but could also increase plasma protein binding and metabolic liability [2]. These property differences can significantly impact performance in biological screening cascades.

Physicochemical Properties Drug-Likeness ADME Prediction

High-Priority Application Scenarios for 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide in Research and Early Discovery


Focused Library Design and Structure-Activity Relationship (SAR) Exploration Around the Thioether Pharmacophore

Medicinal chemistry teams building compound libraries targeting enzymes or receptors where sulfur-aromatic interactions (e.g., with methionine-rich binding pockets or metal cofactors) are implicated should prioritize this compound over non-thioether analogs. The 4-(methylthio)benzyl motif provides a distinct pharmacophoric element that can be systematically varied (e.g., oxidation to sulfoxide/sulfone) to probe stereoelectronic requirements of the target site [1]. The bromine handle further enables late-stage diversification via cross-coupling without the need for de novo synthesis of the oxadiazole core.

Acetylcholinesterase and Monoamine Oxidase Dual-Target Screening for Neurodegenerative Disease Research

Although direct comparative IC50 data for this specific compound could not be verified from primary peer-reviewed sources at the time of this analysis, the 1,3,4-oxadiazole scaffold is well-established in cholinesterase and MAO inhibition research [1]. Researchers investigating multi-target-directed ligands (MTDLs) for Alzheimer's disease may find the combination of the thioether-bearing benzyl group and the bromofuran carboxamide of interest for dual AChE/MAO profiling, particularly when compared to analogs lacking one of these features .

Synthetic Methodology Development Utilizing the 5-Bromo Handle for Diversification

This compound serves as an attractive substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies (Suzuki, Sonogashira, Heck) on heterocyclic scaffolds [1]. The presence of the oxadiazole ring, which can coordinate to palladium, provides an additional complexity that makes reaction optimization non-trivial. Methodology groups seeking challenging substrates to demonstrate the scope and limitations of new catalytic systems can use this compound as a benchmark, with the des-bromo analog serving as a negative control.

Physicochemical Property Profiling and in Silico Model Validation

Given the structural features (bromine atom, thioether, oxadiazole, amide bond, methylene linker), this compound is well-suited for validating computational ADME prediction models, particularly for logP and solubility estimation of heterocyclic compounds containing both halogen and sulfur atoms [1]. Experimental determination of logP, aqueous solubility, and metabolic stability for this compound would provide valuable data points for refining in silico prediction tools, given the underrepresentation of oxadiazole-thioether hybrids in public training datasets.

Quote Request

Request a Quote for 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.